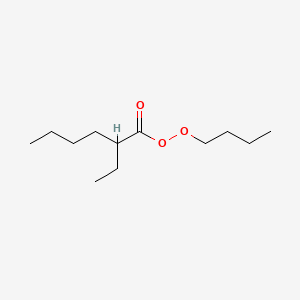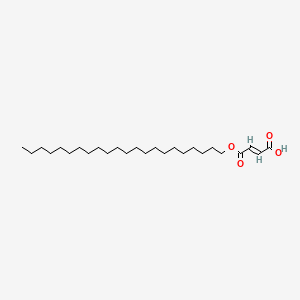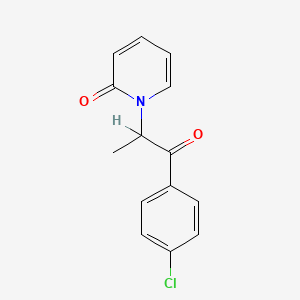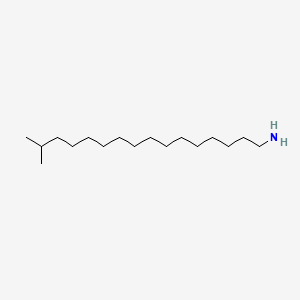
Tetrabutylammonium dicarbonyldichlororhodate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutylammonium dicarbonyldichlororhodate is a chemical compound with the molecular formula C16H36Cl2N2O2Rh. It is a coordination complex that features rhodium in a +1 oxidation state, coordinated to two carbonyl (CO) ligands and two chloride (Cl) ligands. The tetrabutylammonium cation (N(C4H9)4)+ serves as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
Tetrabutylammonium dicarbonyldichlororhodate can be synthesized through the reaction of rhodium trichloride (RhCl3) with carbon monoxide (CO) in the presence of tetrabutylammonium chloride (N(C4H9)4Cl). The reaction typically takes place in an organic solvent such as dichloromethane (CH2Cl2) under an inert atmosphere. The reaction conditions often involve moderate temperatures and pressures to facilitate the formation of the desired complex .
Industrial Production Methods
Scaling up the reaction would require careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure consistent product quality .
化学反応の分析
Types of Reactions
Tetrabutylammonium dicarbonyldichlororhodate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The rhodium center can undergo oxidation or reduction, altering its oxidation state and coordination environment.
Carbonylation Reactions: The carbonyl ligands can participate in carbonylation reactions, forming new carbon-carbon or carbon-oxygen bonds
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines (e.g., triphenylphosphine), amines, and other nucleophiles. Reaction conditions often involve the use of organic solvents, inert atmospheres, and controlled temperatures to ensure the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with phosphines can yield phosphine-substituted rhodium complexes, while carbonylation reactions can produce various carbonyl-containing compounds .
科学的研究の応用
Tetrabutylammonium dicarbonyldichlororhodate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions.
Material Science: The compound is studied for its potential use in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the development of rhodium-based drugs and therapeutic agents.
Analytical Chemistry: It is used as a standard or reagent in analytical techniques to study the behavior of rhodium complexes .
作用機序
The mechanism of action of tetrabutylammonium dicarbonyldichlororhodate involves the coordination of the rhodium center to various ligands, facilitating catalytic and chemical transformations. The rhodium center can undergo changes in oxidation state and coordination environment, enabling it to participate in a wide range of reactions. The tetrabutylammonium cation serves as a stabilizing counterion, maintaining the overall charge balance of the complex .
類似化合物との比較
Similar Compounds
Tetrabutylammonium dicarbonyldichloropalladate: Similar in structure but contains palladium instead of rhodium.
Tetrabutylammonium dicarbonyldichloroplatinate: Contains platinum instead of rhodium.
Tetrabutylammonium dicarbonyldichloronickelate: Contains nickel instead of rhodium.
Uniqueness
Tetrabutylammonium dicarbonyldichlororhodate is unique due to the specific properties imparted by the rhodium center, such as its ability to participate in a wide range of catalytic reactions and its stability under various conditions. The presence of the tetrabutylammonium cation also enhances its solubility in organic solvents, making it more versatile for use in different applications .
特性
CAS番号 |
14593-70-5 |
|---|---|
分子式 |
C18H38Cl2NO2Rh |
分子量 |
474.3 g/mol |
IUPAC名 |
dichlororhodium(1+);methanone;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.2CHO.2ClH.Rh/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2;;;/h5-16H2,1-4H3;2*1H;2*1H;/q+1;2*-1;;;+3/p-2 |
InChIキー |
CGLSFTRQDAMXNI-UHFFFAOYSA-L |
正規SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[CH-]=O.[CH-]=O.Cl[Rh+]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)

